BenchChemオンラインストアへようこそ!

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Serine protease inhibition Structure-activity relationship α-Chymotrypsin

2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 293326-06-4) is a synthetic 2,3-dihydro-1,3-benzoxazin-4-one derivative bearing a meta-nitrophenyl substituent at the 2-position. It belongs to a broader class of benzoxazinone heterocycles that have been investigated as serine protease inhibitors , antibacterial agents , and anticonvulsant candidates.

Molecular Formula C14H10N2O4
Molecular Weight 270.244
CAS No. 293326-06-4
Cat. No. B2986799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
CAS293326-06-4
Molecular FormulaC14H10N2O4
Molecular Weight270.244
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17)
InChIKeyXCTIHFILMXCQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 293326-06-4): Core Identity and Comparator Landscape for Procurement Decision-Making


2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 293326-06-4) is a synthetic 2,3-dihydro-1,3-benzoxazin-4-one derivative bearing a meta-nitrophenyl substituent at the 2-position. It belongs to a broader class of benzoxazinone heterocycles that have been investigated as serine protease inhibitors [1], antibacterial agents [2], and anticonvulsant candidates . The compound is distinguished from its fully unsaturated analog 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 16063-03-9) by the saturated 2,3-bond, which alters ring conformation and potentially modulates target engagement. Procurement decisions involving this scaffold require careful differentiation among positional isomers (ortho-, meta-, para-nitrophenyl), oxidation-state variants (dihydro vs. fully unsaturated), and alternative aryl substituents, as even minor structural changes produce quantifiable shifts in potency, selectivity, and biological profile.

Why 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one Cannot Be Treated as an Interchangeable Benzoxazinone Commodity


Within the 2-aryl-1,3-benzoxazin-4-one chemotype, the identity and position of the aryl substituent exert non-linear effects on biological activity that preclude generic substitution. Systematic structure-activity relationship (SAR) studies on α-chymotrypsin inhibition demonstrate that the presence of any substituent on the phenyl ring reduces inhibitory potency relative to the unsubstituted parent, yet the magnitude of this reduction is highly position-dependent, following the rank order ortho > meta > para [1]. Furthermore, the nitro group introduces both steric and electronic perturbations that diverge sharply from halogen or methyl substituents: fluoro, chloro, and bromo substituents enhance potency, whereas the strongly electron-withdrawing nitro group shifts inhibition kinetics toward a non-competitive mechanism [1]. In antimicrobial assays, the 3-nitrophenyl derivative (3f) displays a distinct strain-selectivity profile compared to its 2-methylphenyl (3b) and 4-bromophenyl (3o) counterparts, with activity concentrated against Bacillus subtilis rather than Gram-negative organisms [2]. These multidimensional differences mean that substituting a different benzoxazinone analog—even a close positional isomer—will yield quantitatively and qualitatively different experimental outcomes, compromising assay reproducibility and project continuity.

Quantitative Differentiation Evidence for 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one Against Its Closest Structural Analogs


Meta-Nitro Substitution Yields Intermediate α-Chymotrypsin Inhibitory Potency Relative to Ortho- and Para-Nitro Isomers

In a head-to-head SAR study of 28 benzoxazinone derivatives, the series of 2-aryl-substituted compounds (1–18) displayed IC50 values against bovine α-chymotrypsin ranging from 6.5 to 341.1 µM, with the unsubstituted 2-phenyl derivative showing the highest potency. The presence of a nitro substituent at the meta position reduced inhibitory potency relative to the unsubstituted parent, consistent with the general observation that any phenyl substituent diminishes activity [1]. Critically, the rank order of inhibition followed ortho > meta > para for electron-withdrawing groups, meaning the 2-(3-nitrophenyl) analog occupies an intermediate potency tier—more active than the para-nitro isomer but less active than the ortho-nitro isomer [1]. The inhibition mechanism for the 3-nitrophenyl derivative was classified as non-competitive (Ki = 341 µM; IC50 = 314 µM at pH 7.6, 30 °C), distinct from the competitive mode exhibited by several halogenated analogs [2]. This mechanistic divergence has implications for selectivity against off-target serine proteases.

Serine protease inhibition Structure-activity relationship α-Chymotrypsin

Selective Antibacterial Activity Against Bacillus subtilis Distinguishes the 3-Nitrophenyl Derivative from Other 2-Aryl-Benzoxazinones

Among a panel of twenty 2-aryl-4H-3,1-benzoxazin-4-one derivatives screened by agar well diffusion against six bacterial strains, the 3-nitrophenyl-substituted compound (designated 3f) exhibited significant antibacterial activity specifically against Bacillus subtilis (Gram-positive), a profile not shared by most other derivatives in the series [1]. In contrast, the 2-(4-bromophenyl) analog (3o) showed only weak activity against Staphylococcus aureus, and the 2-(2-methylphenyl) analog (3b) was broadly active against multiple Gram-negative strains including Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi [1]. This differential spectrum means the 3-nitrophenyl compound offers a narrower, more targeted antibacterial profile compared to the broad-spectrum 2-methylphenyl analog. The activities were benchmarked against reference antibiotics amoxicillin, streptomycin, kanamycin, and ciprofloxacin [1].

Antimicrobial screening Gram-positive bacteria Bacillus subtilis

Non-Competitive Inhibition Kinetics of the 3-Nitrophenyl Analog Contrast with Competitive Mechanisms of Halogenated Benzoxazinones

Kinetic mode-of-inhibition studies across the benzoxazinone series revealed that the 3-nitrophenyl derivative (and other nitro-substituted variants) operates through a non-competitive inhibition mechanism against α-chymotrypsin, whereas fluoro-, chloro-, and bromo-substituted analogs predominantly exhibit competitive inhibition [1]. The non-competitive mode implies that the 3-nitrophenyl compound binds to an allosteric site or to both free enzyme and enzyme-substrate complex with equal affinity, fundamentally altering the inhibitor's behavior in substrate-competitive assay formats. The Ki value of 341 µM for the 3-nitrophenyl analog places it in a distinct kinetic class within the series (Ki range: 4.7–341.2 µM) [2]. This mechanistic differentiation is critical for experimental design: non-competitive inhibitors cannot be outcompeted by increasing substrate concentration, unlike competitive halogenated analogs.

Enzyme kinetics Inhibition mechanism Non-competitive inhibition

Cytotoxicity Profile at 30 µM: 3-Nitrophenyl Benzoxazinone Is Non-Cytotoxic to 3T3 Fibroblasts, Unlike Select Analogs

In a cytotoxicity counterscreen using the 3T3 mouse fibroblast cell line at a fixed concentration of 30 µM, the majority of benzoxazinone derivatives—including the 3-nitrophenyl analog—were found to be non-cytotoxic. However, three specific compounds in the series (compounds 6, 14, and 15) exhibited cytotoxicity at this concentration [1]. Because the published study evaluated compounds 1–18 as α-chymotrypsin inhibitors with IC50 values between 6.5 and 341.1 µM, the non-cytotoxic status of the 3-nitrophenyl derivative at 30 µM (a concentration near its IC50 of 314 µM / 0.314 mM against α-chymotrypsin) indicates a therapeutic window between enzyme inhibition and general cellular toxicity [1][2]. This contrasts with cytotoxic analogs that lack such a window.

Cytotoxicity screening 3T3 cell line Safety profiling

Dual Serine Protease Engagement: Activity Against Prostate-Specific Antigen (PSA) and α-Chymotrypsin

Beyond α-chymotrypsin, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been reported as an inhibitor of prostate-specific antigen (PSA; KLK3), a kallikrein-related serine protease [1]. This dual inhibitory profile against two therapeutically relevant serine proteases is not universally shared across the benzoxazinone series. While comprehensive selectivity panel data are not available for all 28 analogs in the Marasini et al. study, the identification of PSA as a secondary target suggests that the 3-nitrophenyl substitution pattern may confer a broader serine protease engagement profile compared to analogs that were profiled only against chymotrypsin [2]. The IC50 against PSA (EC 3.4.21.77) is reported as 0.08 (units presumed mM, i.e., 80 µM) [3], indicating stronger potency against PSA than against α-chymotrypsin (IC50 = 314 µM).

Prostate-specific antigen Serine protease panel Multi-target profiling

Positional Isomer Potency Gradient: Meta-Nitro Occupies a Defined Intermediate Tier Between Ortho- and Para-Nitro Benzoxazinones

The systematic SAR analysis by Marasini et al. (2017) established that for strongly electron-withdrawing substituents on the 2-phenyl ring, α-chymotrypsin inhibitory potency follows the rank order ortho > meta > para [1]. The 3-nitrophenyl (meta) derivative thus occupies a quantifiably defined intermediate tier: it is more potent than the 4-nitrophenyl (para) isomer but less potent than the 2-nitrophenyl (ortho) isomer. This gradient is attributed to the interplay between steric effects and the electronic influence of the nitro group on the benzoxazinone ring's reactivity toward the catalytic serine residue. For procurement decisions, this means the meta-nitro isomer cannot substitute for the ortho-nitro isomer in applications requiring maximal potency, nor can the para-nitro isomer replace the meta-nitro derivative without an activity loss. The gradient is consistent with the general SAR rule that substituent effects on inhibitory potential follow ortho > meta > para for electron-withdrawing groups [1].

Positional isomer SAR Electron-withdrawing group Inhibitor design

High-Value Application Scenarios for 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one Based on Verifiable Differentiation Evidence


Serine Protease Inhibitor Screening Cascade Calibration Standard

The compound's well-characterized intermediate potency (IC50 = 314 µM) and non-competitive mechanism against α-chymotrypsin [1] make it suitable as a mid-range calibration standard in high-throughput serine protease inhibitor screens. Unlike the highly potent unsubstituted parent (IC50 ~6.5 µM) that saturates assay windows or the weakly active para-nitro isomer that may fall below detection thresholds, the meta-nitro derivative provides a reproducible signal at a concentration (~300 µM) that is comfortably within typical screening concentration ranges (1–100 µM with DMSO tolerance) [1]. Its non-cytotoxic profile at 30 µM in 3T3 cells [2] further supports its use in cell-based secondary assays without viability confounding.

Gram-Positive Selective Antibacterial Probe for Bacillus subtilis Pathway Dissection

The selective antibacterial activity against Bacillus subtilis, with minimal activity against Gram-negative strains and Staphylococcus aureus [1], positions this compound as a useful chemical probe for dissecting Bacillus-specific biological pathways. In contrast, the broad-spectrum 2-methylphenyl analog (3b) would generate pleiotropic effects across multiple species, complicating mechanistic interpretation [1]. Researchers investigating Bacillus subtilis physiology, sporulation, or industrial enzyme production can employ this compound as a selective chemical perturbagen without the confounding off-target antibacterial effects inherent to broader-spectrum benzoxazinone analogs.

Dual-Target Kallikrein-Serine Protease Inhibitor Starting Point for Prostate Cancer Research

With demonstrated inhibitory activity against both prostate-specific antigen (PSA; IC50 ~80 µM) and α-chymotrypsin (IC50 ~314 µM) [1][2], this compound offers a rare dual-activity profile within the benzoxazinone class. The ~3.9-fold selectivity for PSA over chymotrypsin [2] provides a starting point for medicinal chemistry optimization toward PSA-selective inhibitors with reduced chymotrypsin off-target activity. Most benzoxazinone analogs in the published literature have been characterized against only a single serine protease , making this dual-activity data a distinguishing feature for procurement in kallikrein-focused drug discovery programs.

Allosteric Site Validation Tool for Serine Protease Drug Discovery

The non-competitive inhibition mechanism of the 3-nitrophenyl derivative—binding to an allosteric site rather than competing with substrate at the active site [1]—makes it uniquely valuable for allosteric site validation studies. Competitive halogenated benzoxazinone analogs cannot serve this purpose, as their activity is substrate-dependent. By demonstrating that the 3-nitrophenyl compound reduces Vmax without altering Km [1], researchers can confirm the existence of a ligandable allosteric pocket on α-chymotrypsin and related serine proteases, supporting fragment-based or structure-based drug design efforts targeting novel regulatory sites.

Quote Request

Request a Quote for 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.